Pyridine-4-sulfonic acid hydrochloride

Description

Properties

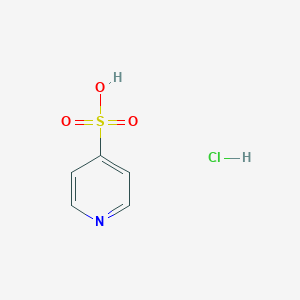

Molecular Formula |

C5H6ClNO3S |

|---|---|

Molecular Weight |

195.62 g/mol |

IUPAC Name |

pyridine-4-sulfonic acid;hydrochloride |

InChI |

InChI=1S/C5H5NO3S.ClH/c7-10(8,9)5-1-3-6-4-2-5;/h1-4H,(H,7,8,9);1H |

InChI Key |

NUKYYQUCXPBGGD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1S(=O)(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonation of Pyridine and Subsequent Hydrochloride Formation

One classical approach involves the direct sulfonation of pyridine to yield pyridine-4-sulfonic acid, followed by conversion to its hydrochloride salt. The sulfonation typically uses sulfuric acid or oleum under controlled temperature conditions to introduce the sulfonic acid group at the 4-position of the pyridine ring.

After isolation of pyridine-4-sulfonic acid, hydrochloride formation is achieved by reaction with dry hydrogen chloride gas in an organic solvent such as dichloromethane. The reaction is maintained at mild temperatures (around 35 °C) to precipitate the hydrochloride salt as a white solid, which is then filtered and dried under vacuum to obtain pure this compound.

- Generation of dry hydrogen chloride gas by reaction of concentrated hydrochloric acid with calcium chloride.

- Passing dry HCl gas into a stirred solution of pyridine-4-sulfonic acid in dichloromethane at 35 °C.

- Precipitation and isolation of this compound by filtration and vacuum drying.

This method is noted for its mild conditions, high yield, and simplicity of operation.

Chlorination of Hydroxypyridine-4-sulfonic Acid Followed by Ammonolysis

An alternative and widely documented method involves the chlorination of 4-hydroxypyridine-3-sulfonic acid (a closely related isomer) to form 4-chloropyridine-3-sulfonic acid chloride, which can be further converted to sulfonamide derivatives. Although this method is more commonly reported for the 3-position isomer, the principles apply similarly to the 4-position sulfonic acid derivatives.

- A mixture of 4-hydroxypyridine-4-sulfonic acid, phosphorus trichloride (PCl3), and phosphorus oxychloride (POCl3) is heated to reflux (~80 °C).

- Chlorine gas is slowly introduced over 3–4 hours, raising the temperature to 103–108 °C.

- The reaction proceeds by substitution of hydroxyl groups on both the pyridine ring and sulfonic acid moiety, releasing hydrogen chloride and forming sulfonyl chloride.

- After completion, excess POCl3 and PCl3 are removed by vacuum distillation.

- The residue is dissolved in an organic solvent (e.g., toluene), washed with water, and then reacted with aqueous ammonia solution at 20–25 °C to form the sulfonamide or hydrochloride salt upon acidification.

Reaction Conditions Summary:

| Reagent | Amount (mol) | Role |

|---|---|---|

| 4-Hydroxypyridine-4-sulfonic acid | Stoichiometric | Starting material |

| Phosphorus trichloride (PCl3) | Excess (1.5 eq.) | Chlorinating agent |

| Phosphorus oxychloride (POCl3) | 0.5–5 mol per mol acid | Solvent and chlorination facilitator |

| Chlorine gas (Cl2) | Slightly less than stoichiometric | Chlorination reagent |

| Aqueous ammonia (24%) | 0.67–0.7 mol | Conversion to sulfonamide/hydrochloride |

Phosphorus Pentachloride Mediated Sulfonyl Chloride Formation

Another method involves the use of phosphorus pentachloride (PCl5) with phosphorus oxychloride as solvent to convert pyridine-4-sulfonic acid directly into the corresponding sulfonyl chloride intermediate.

- Pyridine-4-sulfonic acid is refluxed with PCl5 and POCl3 for about 3 hours.

- The reaction mixture is evaporated to dryness, and the residue is treated with water and organic solvents to isolate the sulfonyl chloride.

- Neutralization with sodium bicarbonate and phase separation yield the sulfonyl chloride as an orange liquid with yields around 94%.

This method is efficient but involves handling of corrosive and moisture-sensitive reagents, requiring careful control.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Yield (%) | Purity (HPLC) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Direct sulfonation + HCl gas treatment | Pyridine, H2SO4, HCl gas, CH2Cl2 | Room temp to 35 °C | High | High | Mild, simple, cost-effective | Requires dry HCl gas handling |

| Chlorination with PCl3 + Cl2 + POCl3 | 4-Hydroxypyridine-4-sulfonic acid, PCl3, Cl2, POCl3, NH3 | 80–110 °C reflux, 3–24 h | ~84 | >99% | High yield, high purity | Multiple steps, toxic reagents |

| PCl5 mediated sulfonyl chloride formation | Pyridine-4-sulfonic acid, PCl5, POCl3 | Reflux 3 h | 94 | Not specified | High yield, direct sulfonyl chloride formation | Corrosive reagents, moisture sensitive |

Research Findings and Notes

- The chlorination of hydroxypyridine sulfonic acids using phosphorus trichloride and chlorine gas is a well-established method yielding sulfonyl chlorides in nearly quantitative yields, which can be converted to hydrochloride salts or sulfonamides with ammonia.

- Phosphorus oxychloride acts both as a solvent and a reaction intermediate, facilitating chlorination without direct chlorination of the pyridine ring, ensuring selectivity for hydroxyl substitution.

- The direct reaction of pyridine-4-sulfonic acid with dry hydrogen chloride gas in organic solvents provides a mild and efficient route to the hydrochloride salt without the need for chlorination steps.

- Handling of reagents such as phosphorus pentachloride and chlorine gas requires strict safety protocols due to their corrosive and toxic nature.

- The choice of method depends on the desired derivative (hydrochloride salt or sulfonyl chloride intermediate) and scale of synthesis.

Chemical Reactions Analysis

Types of Reactions

Pyridine-4-sulfonic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.

Substitution: The sulfonic acid group can be substituted with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, oleum, and diazonium salts. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, halogenated pyridines, and alkylated pyridines .

Scientific Research Applications

Pyridine-4-sulfonic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyridine-4-sulfonic acid hydrochloride involves its interaction with various molecular targets. The sulfonic acid group can form strong hydrogen bonds with biological molecules, leading to enzyme inhibition or activation . Additionally, the hydrochloride group can enhance the solubility and stability of the compound, making it more effective in various applications .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Pyridine-4-sulfonic acid hydrochloride

- Molecular Formula: C₅H₅NO₃S·HCl

- Molecular Weight : 159.16 (free acid), 195.62 (hydrochloride)

- CAS Number : 5402-20-0 (free acid)

Physical Properties :

- Melting Point : 330°C (decomposes)

- Density : 1.509 g/cm³

- pKa : -2.85 (predicted)

- Storage : Requires storage under inert gas (N₂ or Ar) at 2–8°C .

Comparison with Structurally Similar Compounds

Table 1: Key Chemical and Physical Properties

Functional Group and Reactivity Comparison

Sulfonic Acid vs. Sulfonyl Chloride:

- Pyridine-4-sulfonic acid (C₅H₅NO₃S): Acts as a strong acid (pKa ≈ -2.85) due to the sulfonic acid group. Forms stable salts (e.g., sodium 4-pyridinesulfonate) for improved handling .

- Pyridine-4-sulfonyl chloride (C₅H₄ClNO₂S): The sulfonyl chloride group (-SO₂Cl) confers high electrophilicity, making it reactive toward amines and alcohols. Used in nucleophilic substitution reactions to introduce sulfonamide or sulfonate groups .

Hydrochloride Salts:

- This compound vs. Piperidine-4-sulfonamide hydrochloride :

Q & A

Q. What are the optimal reaction conditions for synthesizing pyridine-4-sulfonic acid hydrochloride, and how do impurities arise?

this compound is typically synthesized via the reaction of pyridine with thionyl chloride to form N-(4-pyridyl)pyridinium chloride hydrochloride, followed by sulfonation using sodium sulfite heptahydrate . Key considerations include:

- Temperature control : Thionyl chloride addition requires cooling to prevent exothermic side reactions.

- Moisture exclusion : Pyridine must be dried over barium oxide to avoid inactivation by HCl .

- By-products : Nitric acid-based methods can yield di-4-pyridyl disulfide dinitrate, complicating purification .

Q. What analytical methods are recommended for quantifying this compound and assessing purity?

High-performance liquid chromatography (HPLC) is widely used. For example:

Q. How does the sulfonyl group in this compound influence its reactivity?

The sulfonyl group enhances electrophilicity, making the compound a versatile intermediate for nucleophilic substitution reactions. It also increases solubility in polar solvents, facilitating aqueous-phase reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields from different sulfonation methods?

Discrepancies arise from varying oxidation agents (e.g., H₂O₂ vs. HNO₃). For instance:

Q. What strategies optimize the stability of this compound during storage?

The compound is hygroscopic and prone to decomposition. Best practices include:

Q. How can computational modeling predict the biological activity of pyridine-4-sulfonic acid derivatives?

Density functional theory (DFT) studies reveal that the sulfonyl group’s electron-withdrawing effects modulate binding affinity to enzymes like kinases. Molecular docking simulations suggest potential inhibition of ATP-binding pockets in cancer targets .

Methodological Challenges

Q. What are the limitations of using this compound in peptide coupling reactions?

While the sulfonyl group activates carboxylic acids for amide bond formation, competing side reactions (e.g., sulfonamide formation) can occur. Mitigation involves:

- Coupling agents : Use HOBt/EDCI to suppress undesired pathways.

- Stoichiometry : Maintain a 1:1.2 ratio of acid to amine for optimal efficiency .

Q. How do researchers validate the absence of toxic by-products in scaled-up syntheses?

Advanced mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) are critical. For example:

- LC-MS/MS : Detects trace disulfide dinitrates (m/z 320–350 Da).

- ¹H-NMR : Monitors residual thionyl chloride (δ 3.5–4.0 ppm) .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.